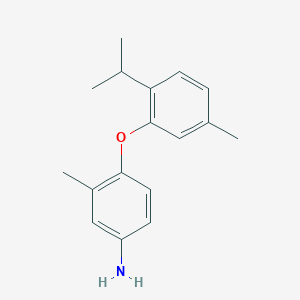

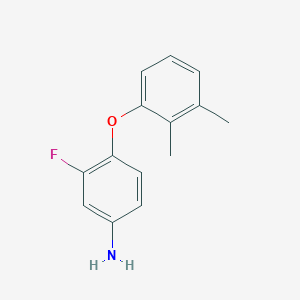

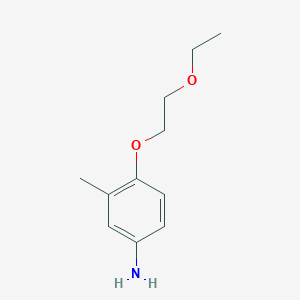

![molecular formula C11H16FNO3 B3171827 3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline CAS No. 946698-92-6](/img/structure/B3171827.png)

3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline

Vue d'ensemble

Description

“3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline” is a chemical compound with the molecular formula C11H16FNO3 . It has a molecular weight of 229.25 . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline” contains a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary aromatic amine, 2 aliphatic ethers, and 1 aromatic ether .Physical And Chemical Properties Analysis

“3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline” is a liquid at room temperature . It has a molecular weight of 229.25 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique

Molecular Docking and QSAR Studies

In the domain of molecular docking and quantitative structure-activity relationship (QSAR) studies, the related compound 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and its derivatives have been investigated for their inhibitory activity against c-Met kinase. Docking studies helped identify molecular features contributing to high inhibitory activity, with QSAR methods like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) being utilized to predict biological activities of these inhibitors (Caballero et al., 2011).

Advanced Material Development

In advanced material development, fluorosilane compounds, including derivatives related to 3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline, have been synthesized and evaluated as electrolyte solvents for high-voltage lithium-ion batteries. These compounds exhibited improved properties like lower viscosity and higher thermal stability compared to their non-fluorinated counterparts, demonstrating their potential in enhancing battery performance (Wang et al., 2016).

Polymer Science

In polymer science, anionically functionalized polyfluorene-based conjugated polyelectrolytes were synthesized, incorporating oligo(ethylene oxide) units similar in structure to 3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline. These polymers, designed for applications in optoelectronics, were created through one-phase Suzuki polycondensation, demonstrating the versatility of such fluorinated compounds in the development of novel polymeric materials (Stay & Lonergan, 2013).

Fluorinated Anilines in Organic Synthesis

Fluorinated anilines, closely related to the compound , have been extensively studied for their roles in organic synthesis, leading to the creation of novel molecules with potential pharmaceutical applications. These studies include the synthesis of various derivatives through reactions with different substrates, showcasing the chemical versatility and reactivity of fluorinated anilines (Yolal et al., 2012).

Environmental Degradation

Research on the biodegradation of fluoroanilines by specific bacterial strains such as Labrys portucalensis highlights the environmental relevance of these compounds. This strain demonstrated the ability to use fluoroanilines as carbon and nitrogen sources, providing insights into the microbial degradation pathways of halogenated organic pollutants and their potential for environmental cleanup (Amorim et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWHLVSQOMUGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

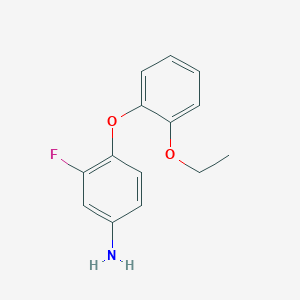

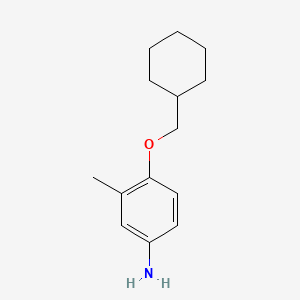

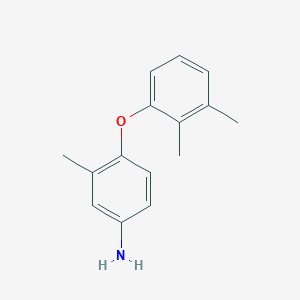

![4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171757.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3171806.png)